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Compound of Interest

Compound Name: N-(4-Bromobutoxy)phthalimide

Cat. No.: B1277281

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic
characteristics of N-(4-Bromobutoxy)phthalimide (CAS No. 5093-32-3). Due to the limited
availability of direct experimental data for this specific compound, this guide presents a
combination of a plausible synthetic protocol adapted from established methods for analogous
compounds and predicted spectral data based on established principles and data from
structurally similar molecules.

Compound Identification

Parameter Value

Chemical Name N-(4-Bromobutoxy)phthalimide
Synonym 2-(4-bromobutoxy)isoindole-1,3-dione
CAS Number 5093-32-3

Molecular Formula C12H12BrNOs

Molecular Weight 298.13 g/mol

Melting Point 70-72 °C

Predicted Spectral Data
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The following spectral data are predicted based on the analysis of structurally related N-
alkoxyphthalimides and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.85 m 2H Aromatic (H-4, H-7)
~7.75 m 2H Aromatic (H-5, H-6)
~4.30 t 2H O-CHz-
~3.45 t 2H -CH2-Br
~2.00 m 2H -CHz2-CH2-Br
~1.90 m 2H O-CH2z-CHz2-

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (6, ppm) Assighment

~164.0 C=0 (Phthalimide)
~134.5 Aromatic (C-5, C-6)
~129.0 Aromatic (C-4a, C-7a)
~123.5 Aromatic (C-4, C-7)
~77.0 O-CH2-

~33.0 -CH2-Br

~29.0 -CHz2-CH2-Br

~25.0 O-CH2-CH:-
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3050-3100 Medium C-H stretch (aromatic)

~2850-2960 Medium C-H stretch (aliphatic)

~1790 Strong C=0 stretch (imide, symmetric)

1730 Strong C=0 stretch (imide,
asymmetric)

~1470 Medium C=C stretch (aromatic)

~1100-1200 Strong C-O stretch (alkoxy)

~720 Strong C-H bend (aromatic)

~600-700 Medium C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity Assignment

997/299 High [M]*+ ‘Mo-lecular ion peak with
bromine isotopes)

164 High [Phthalimide-O]* fragment

147 Medium [Phthalimide]* fragment

135/137 Medium [C4HsBr]* fragment

104 High [CeHaCO]* fragment

76 Medium [CeHa]* fragment
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Experimental Protocols
Synthesis of N-(4-Bromobutoxy)phthalimide

This protocol is adapted from general procedures for the synthesis of N-alkoxyphthalimides.
Reaction Scheme:
N-Hydroxyphthalimide + 1,4-Dibromobutane — N-(4-Bromobutoxy)phthalimide

Materials:

N-Hydroxyphthalimide

e 1,4-Dibromobutane

o Potassium Carbonate (K2COs3)

e Anhydrous N,N-Dimethylformamide (DMF)

e Dichloromethane (CH2Cl2)

e Saturated agueous Sodium Bicarbonate (NaHCO3) solution

e Brine

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous DMF, add potassium
carbonate (1.5 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add 1,4-dibromobutane (1.2 equivalents) to the reaction mixture.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).
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o After completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers and wash with saturated agueous sodium bicarbonate solution,
followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate gradient) to afford N-(4-Bromobutoxy)phthalimide as a
solid.

Spectral Analysis Protocols

1H and 3C NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

Solvent: Deuterated chloroform (CDCIs).

Internal Standard: Tetramethylsilane (TMS).

Procedure: Dissolve a small amount of the purified product in CDCIs and transfer to an NMR
tube. Acquire *H and 3C NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

e Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR)
accessory.

e Procedure: Place a small amount of the solid product directly on the ATR crystal and acquire
the spectrum over a range of 4000-400 cm~1.

Mass Spectrometry (MS):

e Instrument: A mass spectrometer with an electron ionization (El) source.
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e Procedure: Introduce a small amount of the sample into the instrument. Acquire the mass
spectrum, scanning a suitable m/z range (e.g., 50-500 amu).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of

N-(4-Bromobutoxy)phthalimide.
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Synthesis and Characterization Workflow

Disclaimer: The spectral data presented in this guide are predicted and should be used for
reference purposes only. Experimental verification is recommended for precise
characterization. The synthetic protocol is a proposed method and may require optimization for

specific laboratory conditions.

 To cite this document: BenchChem. [Technical Guide: Spectral and Synthetic Profile of N-(4-
Bromobutoxy)phthalimide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277281#n-4-bromobutoxy-phthalimide-spectral-
data-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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